An In-depth Technical Guide to 5-Nitro-2-furaldehyde diacetate: Chemical Properties, Synthesis, and Biological Relevance
An In-depth Technical Guide to 5-Nitro-2-furaldehyde diacetate: Chemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-furaldehyde diacetate, a stable crystalline solid, serves as a pivotal intermediate in the synthesis of a variety of biologically active compounds. Belonging to the nitrofuran class of chemicals, it is a key precursor for the production of pharmaceuticals, particularly antimicrobial agents, and has applications in the development of agrochemicals and specialty dyes. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of the signaling pathways associated with the biological activity of its derivatives.
Chemical and Physical Properties
5-Nitro-2-furaldehyde diacetate is characterized by the presence of a 5-nitrofuran ring, a foundational moiety for the antimicrobial activity of many of its derivatives. The diacetate group serves as a protecting group for the aldehyde functionality, enhancing the compound's stability.
| Property | Value | Reference(s) |
| IUPAC Name | [acetyloxy-(5-nitrofuran-2-yl)methyl] acetate (B1210297) | [1] |
| Synonyms | 5-Nitrofurfural diacetate, 2-(Diacetoxymethyl)-5-nitrofuran, 5-Nitrofurfurylidene diacetate | [1] |
| CAS Number | 92-55-7 | [2] |
| Molecular Formula | C₉H₉NO₇ | [2] |
| Molecular Weight | 243.17 g/mol | [2] |
| Appearance | White to yellow or orange crystalline powder | |
| Melting Point | 85–93 °C | [3][4] |
| Boiling Point | ~386 °C (estimate) | [5] |
| Solubility | Soluble in ethanol | [3] |
| Purity | Typically >97% (GC) |
Spectroscopic Data
The structural integrity of 5-Nitro-2-furaldehyde diacetate can be confirmed through various spectroscopic techniques.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the furan (B31954) ring, the methine proton of the diacetoxymethyl group, and the methyl protons of the two acetate groups. The aromatic protons will appear in the downfield region, while the acetate protons will be upfield. |
| IR | Characteristic absorption bands for the C=O stretching of the ester groups, the C-O stretching of the acetate and furan moieties, and the symmetric and asymmetric stretching of the nitro group. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of acetate groups and other fragments. |
Experimental Protocols
Synthesis of 5-Nitro-2-furaldehyde diacetate
This protocol is adapted from established synthetic procedures.[3][5]
Materials:
-
Acetic anhydride
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Sodium hydroxide (B78521) solution (10%)
-
Ethanol (anhydrous)
-
Ice
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to 0 °C, slowly add a pre-mixed solution of concentrated nitric acid and a catalytic amount of concentrated sulfuric acid to acetic anhydride.
-
To this stirred mixture, add freshly distilled furfural dropwise over a period of 45 minutes, ensuring the temperature is maintained at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for an additional hour.
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After the reaction is complete, pour the mixture into ice water and stir at room temperature for 30 minutes to facilitate the precipitation of the crude product.
-
Adjust the pH of the mixture to approximately 2.5 using a 10% sodium hydroxide solution.
-
Heat the mixture to 50 °C for one hour.
-
Cool the reaction mixture to room temperature.
-
Collect the white precipitate by filtration and wash it thoroughly with water.
Purification by Recrystallization
Procedure:
-
Dissolve the crude 5-Nitro-2-furaldehyde diacetate in a minimum amount of hot anhydrous ethanol.[3]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum. The expected melting point of the purified product is in the range of 90-93 °C.[3][4]
Biological Activity and Signaling Pathways
5-Nitro-2-furaldehyde diacetate itself is primarily a synthetic intermediate. However, the broader class of nitrofurans, for which it is a precursor, exhibits significant antimicrobial activity. The mechanism of action is generally understood to involve the enzymatic reduction of the nitro group within the bacterial cell.
This process is initiated by bacterial nitroreductases, which are flavoproteins. The reduction generates a series of highly reactive electrophilic intermediates, including nitroso and hydroxylamine (B1172632) derivatives. These reactive species are non-specific in their targets and can cause widespread cellular damage, leading to bacterial cell death. The multifaceted nature of this attack is believed to be a key reason for the low incidence of acquired bacterial resistance to nitrofurans.
The primary cellular targets of these reactive intermediates include:
-
Bacterial DNA: The intermediates can cause DNA strand breakage and other lesions, inhibiting DNA replication and repair mechanisms.[6]
-
Ribosomal Proteins: Damage to ribosomal proteins disrupts protein synthesis, a critical process for bacterial viability.[6]
-
Metabolic Enzymes: Key enzymes involved in cellular respiration and metabolism can be inhibited, leading to a shutdown of essential cellular functions.[6]
The following diagram illustrates the proposed mechanism of action for nitrofurans.
Caption: Proposed mechanism of action of nitrofurans.
The following diagram outlines a general experimental workflow for the synthesis and characterization of 5-Nitro-2-furaldehyde diacetate.
Caption: General workflow for synthesis and characterization.
Conclusion
5-Nitro-2-furaldehyde diacetate is a valuable and versatile chemical intermediate. Its straightforward synthesis and purification, combined with the significant biological activity of its derivatives, make it a compound of high interest in medicinal chemistry and materials science. A thorough understanding of its chemical properties and the underlying mechanisms of action of the broader nitrofuran class is essential for the rational design and development of novel therapeutic agents and other advanced materials.
References
- 1. 5-Nitro-2-furanmethanediol diacetate | C9H9NO7 | CID 7097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. prepchem.com [prepchem.com]
- 4. US4052419A - Method of preparing 5-nitrofurfural diacetate - Google Patents [patents.google.com]
- 5. 5-Nitro-2-furaldehyde diacetate | 92-55-7 [chemicalbook.com]
- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
